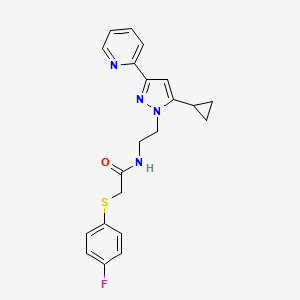

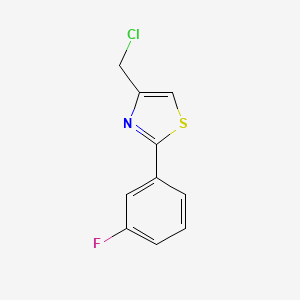

3-(tert-Butyl)-6-chloropicolinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

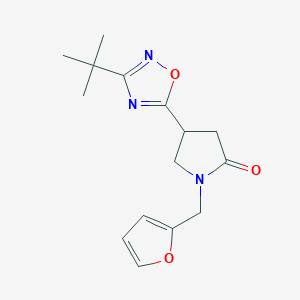

The compound “3-(tert-Butyl)-6-chloropicolinonitrile” likely contains a tert-butyl group, a chlorine atom, and a picolinonitrile group . The tert-butyl group is a functional group with the formula -C(CH3)3, which is often attached to molecules to increase their stability due to its bulky nature .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, tert-butyl groups are often introduced into molecules through reactions with tert-butyl alcohol . Additionally, chlorination reactions might be involved to introduce the chlorine atom .Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined by techniques such as NMR spectroscopy . The tert-butyl group is known to produce distinct and narrow NMR signals .Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the reactivity of the tert-butyl group and the chloropicolinonitrile group . The tert-butyl group is known to be quite stable, but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be influenced by the properties of the tert-butyl group and the chloropicolinonitrile group . For instance, compounds containing tert-butyl groups are often lipophilic (fat-soluble) and stable .Wissenschaftliche Forschungsanwendungen

Electronic Structure and Transition-Metal Complexes

Research has explored the electronic structures of transition-metal complexes containing radical ligands, such as those involving tert-butyl groups. For instance, the ligand 2-anilino-4,6-di-tert-butylphenol reacts with divalent transition metal ions to form complexes characterized by X-ray crystallography, EPR, and magnetic susceptibility measurements. These studies contribute to understanding physical oxidation states in metal complexes, highlighting applications in catalysis and materials science (Chaudhuri et al., 2001).

Organic Synthesis and Functionalization

The tert-butyl hydroperoxide (TBHP)-promoted sequential silylation and aromatization of isonitriles developed by Wang et al. (2014) showcases the synthetic versatility of tert-butyl groups. This method regioselectively installs silyl groups in phenanthridines, tolerating various functional groups, and involves silyl radical addition followed by intramolecular cyclization. Such research underscores the role of tert-butyl derivatives in facilitating complex organic transformations (Wang et al., 2014).

Nitration and Chemoselectivity

Koley et al. (2009) identified tert-butyl nitrite as a safe and chemoselective nitrating agent, particularly for phenolic substrates, proposing a mechanism through O-nitrosyl intermediates. This method's compatibility with complex molecules like tyrosine-containing peptides emphasizes its utility in synthesizing bioactive compounds and functional materials (Koley et al., 2009).

Biosynthesis and Pharmaceutical Intermediates

Liu et al. (2018) highlighted the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for statin drugs, using carbonyl reductase from Rhodosporidium toruloides. Their work demonstrates the potential of biocatalysis in pharmaceutical synthesis, offering high yields and enantioselectivity in organic solvents and biphasic media (Liu et al., 2018).

Catalytic Asymmetric Oxidation

The catalytic asymmetric oxidation of tert-butyl disulfide, leading to tert-butanesulfinamides and related compounds, as reported by Cogan et al. (1998), reveals applications in asymmetric synthesis. Utilizing hydrogen peroxide and chiral catalysts, this method provides a route to enantiomerically enriched sulfoxides and sulfinimines, useful in medicinal chemistry and as ligands in asymmetric catalysis (Cogan et al., 1998).

Wirkmechanismus

The mechanism of action would depend on the specific application of “3-(tert-Butyl)-6-chloropicolinonitrile”. For instance, if used as a reagent in a chemical reaction, its mechanism of action would involve the transfer of the tert-butyl group, the chlorine atom, or the picolinonitrile group to another molecule .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “3-(tert-Butyl)-6-chloropicolinonitrile” could involve exploring its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry . Further studies could also focus on developing more efficient synthesis methods and investigating its reactivity and mechanism of action in more detail .

Eigenschaften

IUPAC Name |

3-tert-butyl-6-chloropyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-10(2,3)7-4-5-9(11)13-8(7)6-12/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQPJPFKTSGYRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=C(C=C1)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline](/img/structure/B2778936.png)

![2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778939.png)

![1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2778940.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2778943.png)